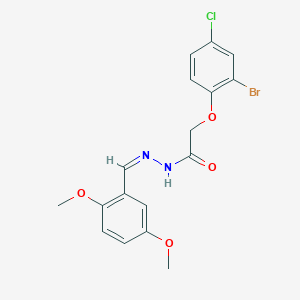
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide
説明
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide, also known as BRACO-19, is a small molecule that has been studied for its potential therapeutic applications. It was initially developed as a compound that could inhibit the proliferation of cancer cells, but recent research has shown that it may have other uses as well. In
作用機序
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of DNA replication and transcription. It has been shown to bind to the DNA helix and prevent the binding of transcription factors, which are necessary for the expression of certain genes. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication and transcription. It has also been shown to induce the expression of p53, a tumor suppressor protein that is involved in the regulation of cell growth and apoptosis. In addition, 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
One advantage of using 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in lab experiments is that it has been shown to be effective against a variety of cancer cell lines, including those that are resistant to chemotherapy. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. However, one limitation of using 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in lab experiments is that it can be toxic to normal cells at high concentrations.
将来の方向性
There are a number of future directions for research on 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide. One area of research could focus on the development of more potent and selective analogs of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide. Another area of research could focus on the use of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in combination with other anticancer agents to enhance its efficacy. In addition, future research could focus on the use of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in animal models to better understand its pharmacokinetics and pharmacodynamics. Finally, research could focus on the development of new formulations of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide that could improve its bioavailability and reduce its toxicity.
科学的研究の応用
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells, particularly those that are resistant to chemotherapy. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O4/c1-23-13-4-6-15(24-2)11(7-13)9-20-21-17(22)10-25-16-5-3-12(19)8-14(16)18/h3-9H,10H2,1-2H3,(H,21,22)/b20-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXMTPJXWLRJGS-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



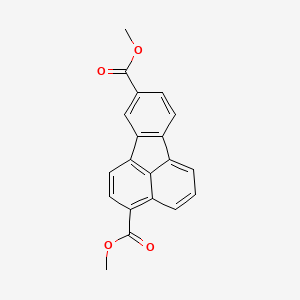
![N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]](/img/structure/B3854495.png)
![ethyl {4-[2-(2,4-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetate](/img/structure/B3854496.png)
![N'-[1-(2-naphthyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B3854517.png)
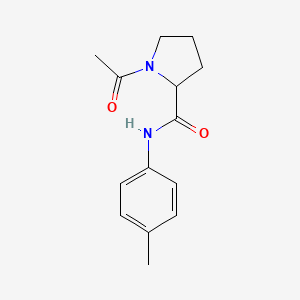
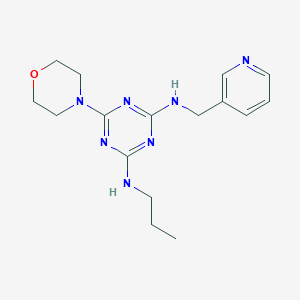

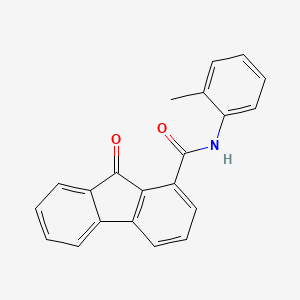
![4-(2-{[(phenylacetyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3854550.png)
![4-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B3854557.png)
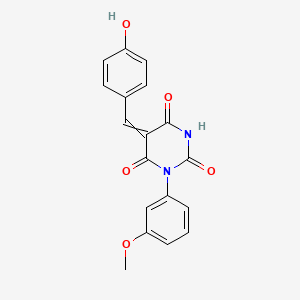
![ethyl 4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzoate](/img/structure/B3854572.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-bromobenzohydrazide](/img/structure/B3854583.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride](/img/structure/B3854593.png)